Ácido 1-metil-4,5-dihidro-1H-imidazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

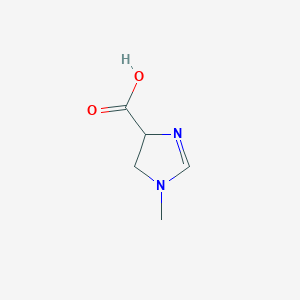

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring

Aplicaciones Científicas De Investigación

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . For instance, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method includes the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones in good yields .

Industrial Production Methods: The industrial production of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones under specific conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Molecular oxygen is commonly used as an oxidizing agent.

Reduction: Common reducing agents include hydrogen gas and metal hydrides.

Substitution: Substitution reactions often involve the use of halides and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparación Con Compuestos Similares

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Imidazole: A simpler compound with a similar ring structure but without the carboxylic acid group.

Pyrazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Uniqueness: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the imidazole ring.

Actividad Biológica

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (also known as imidazole-4-carboxylic acid) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole derivatives, including 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, are known for their broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antitumor : Potential in cancer therapy by inhibiting tumor growth.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Antiviral : Activity against certain viruses.

The compound's structure allows it to interact with various biological targets due to its amphoteric nature, influencing multiple biochemical pathways.

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid exhibits its biological effects through several mechanisms:

- Target Interaction : The imidazole ring can interact with proteins and enzymes, affecting their activity. This includes binding to receptors involved in inflammation and immune responses.

- Biochemical Pathways : The compound influences pathways such as apoptosis and cell proliferation, which are critical in cancer biology .

Antimicrobial Activity

Research indicates that 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has significant antimicrobial properties. It has shown efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 63 µg/mL |

| Bacillus subtilis | 125 µg/mL |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. This highlights their potential as anticancer agents by inducing apoptosis in tumor cells .

Study on Antiviral Properties

In a recent study focusing on antiviral activities, derivatives of imidazole were screened for their efficacy against viruses such as HSV-1 and VSV. The results indicated that certain modifications to the imidazole structure enhanced antiviral activity significantly, with some compounds achieving over 90% inhibition at specific concentrations .

Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory properties of 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. The compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential role in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-methyl-4,5-dihydroimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVSXUNUZSZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601811 |

Source

|

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-23-5 |

Source

|

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.